molecular formula C10H9NO2S B3023595 (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 62096-93-9

(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No. B3023595
CAS RN: 62096-93-9
M. Wt: 207.25 g/mol
InChI Key: HOZQYTNELGLJMC-QMMMGPOBSA-N
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Description

(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, also known as PTCA, is a heterocyclic organic compound. It has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. PTCA has a unique structure that makes it an interesting molecule to study, and its synthesis and mechanism of action have been extensively researched.

Mechanism of Action

The mechanism of action of (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is complex and varies depending on the specific application. In general, this compound is believed to interact with various biomolecules, including proteins and nucleic acids, through non-covalent interactions. This interaction can lead to changes in the structure or function of the biomolecule, ultimately resulting in the observed biological effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial and fungal strains, as well as some cancer cell lines. This compound has also been shown to inhibit the activity of various enzymes, including proteases and kinases. In vivo studies have demonstrated that this compound can modulate immune responses and reduce inflammation.

Advantages and Limitations for Lab Experiments

(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively small and simple molecule, making it easy to synthesize and modify. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. One area of interest is the development of this compound derivatives with improved potency or selectivity for specific targets. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for various diseases, including bacterial infections and cancer. Additionally, this compound may have applications in materials science, such as in the development of new polymers or catalysts.

Scientific Research Applications

(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its antibacterial, antifungal, and anticancer properties. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, this compound has been studied for its potential as a drug target and for its ability to modulate signaling pathways.

properties

IUPAC Name

(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZQYTNELGLJMC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(S1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428639
Record name CHEMBL2087628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62096-93-9
Record name CHEMBL2087628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

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